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Compound of Interest

Compound Name: Dihydroartemisinin-d5

Cat. No.: B12378434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dihydroartemisinin-d5 (DHA-d5) is the deuterated form of Dihydroartemisinin (DHA), a potent

antimalarial agent and the active metabolite of all artemisinin compounds.[1][2] Its structural

similarity to DHA, with the key difference being the substitution of five hydrogen atoms with

deuterium, makes it an invaluable tool in pharmacokinetic and metabolic studies, primarily as

an internal standard for mass spectrometry-based quantification of DHA.[3] This technical

guide provides an in-depth overview of the core chemical properties, analytical methodologies,

and mechanistic insights of Dihydroartemisinin-d5.

Core Chemical and Physical Properties
The fundamental chemical and physical characteristics of Dihydroartemisinin-d5 are crucial

for its application in research and drug development. While some properties are specific to the

deuterated form, many are comparable to its non-deuterated counterpart, Dihydroartemisinin.
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Property Value Source(s)

Molecular Formula C₁₅H₁₉D₅O₅ [3]

Molecular Weight 289.38 g/mol [3]

IUPAC Name

(1R,5R,9R,10R,12R,13R)-9,10

-dideuterio-1,5-dimethyl-9-

(trideuteriomethyl)-11,14,15,16

-

tetraoxatetracyclo[10.3.1.0⁴,¹³.

0⁸,¹³]hexadecan-10-ol

[3]

CAS Number
Not explicitly found for d5,

71939-50-9 for DHA
[1][4]

Melting Point 140-150 °C (for DHA) [5][6]

Solubility

Insoluble in water; Soluble in

DMSO, ethanol, acetone,

chloroform, and ethyl acetate.

[1][4][6] Dihydroartemisinin is a

poorly water-soluble drug.[7]

[1][4][6][7]

Appearance White crystalline powder [6]

Stability Dihydroartemisinin is

chemically unstable, especially

in the presence of ferrous iron

or at a neutral pH.[8][9] It is

considered the least stable

among the major artemisinin

derivatives (artemether,

artesunate, and

dihydroartemisinin).[10]

However, studies on

Dihydroartemisinin–

piperaquine tablets showed

that the active ingredients

remained at ≥ 95% over 3

months under tropical

[8][9][10][11][12]
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conditions (30°C and 70%

humidity).[11] Complexation

with hydroxypropyl-β-

cyclodextrin has been shown

to increase the solubility and

stability of DHA.[12]

Experimental Protocols
Accurate and precise quantification of Dihydroartemisinin in biological matrices is critical for

pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal

standard like Dihydroartemisinin-d5 is considered the gold standard for such analyses.[3]

Quantitative Analysis by Liquid Chromatography-
Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of artemisinin derivatives due to its

high sensitivity and selectivity.[3]

a. Sample Preparation (Plasma)

To 50 µL of plasma, add 50 µL of an internal standard solution (e.g., 5 ng/mL

Dihydroartemisinin-d3 in 5% acetonitrile with 1% formic acid and 1% H₂O₂).[13]

Perform solid-phase extraction (SPE) using an Oasis HLB µElution plate.[13]

Wash the wells with water and then 5% acetonitrile.[13]

Elute the analytes with an acetonitrile-methyl acetate mixture (9:1, v/v).[13]

Inject the eluent into the LC-MS/MS system.[13]

Alternative Method: Protein Precipitation

Precipitate plasma proteins using acetonitrile.[14] This method has been shown to yield over

97% recovery of the analytes.[14]
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b. Chromatographic Conditions

Column: Waters Acquity UPLC™ BEH C18 (50 x 2.1 mm, 1.7 µm)[15] or Acquity HSS C₁₈

(100 × 2.1 mm, 1.8 µm).[13]

Mobile Phase: A gradient of 10 mM ammonium formate (pH 4.0) and acetonitrile (with 0.1%

formic acid).[13] An isocratic mobile phase of acetonitrile and 10 mM ammonium acetate pH

3.5 (50:50, v/v) has also been used.[15]

Flow Rate: 0.3 mL/min.[13][15]

Column Temperature: Not specified in the provided results.

Injection Volume: 5-10 µL.[13][14][15]

c. Mass Spectrometry Conditions

Ionization Mode: Positive Electrospray Ionization (ESI+).[13][14]

Monitored Transitions (SRM):

Dihydroartemisinin (DHA): m/z 302 → 163.[15] The ammonium adduct [M+NH₄]⁺ at m/z

302 is often monitored.[14]

Dihydroartemisinin-d5 (SIL-DHA): The precursor ion [M+NH₄]⁺ is expected at m/z 307.

[3] The product ion has been observed at m/z 272.[15]

Collision Energy: Optimized for each analyte, for example, 20 V for DHA and 12 V for SIL-

DHA.[15]

Cone Voltage: Optimized for each analyte, for example, 12 V for DHA and 14 V for SIL-DHA.

[15]

Structural Characterization by Nuclear Magnetic
Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and isotopic labeling of

Dihydroartemisinin-d5.[3]
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¹H NMR: In the proton NMR spectrum of Dihydroartemisinin-d5, the signals corresponding

to the protons that have been replaced by deuterium will be absent or significantly reduced in

intensity.[3]

²H NMR: A deuterium NMR experiment will show signals at the chemical shifts

corresponding to the positions of the deuterium labels.[3]

¹³C NMR: Carbon atoms directly bonded to deuterium will show characteristic splitting

patterns due to one-bond carbon-deuterium coupling.[3] Isotope shifts (slight upfield shifts)

may also be observed for these carbons and adjacent ones.[3]

Mechanism of Action and Signaling Pathways
The antimalarial activity of artemisinin and its derivatives, including Dihydroartemisinin, is

attributed to the cleavage of the endoperoxide bridge within the 1,2,4-trioxane ring system.[8]

This process is thought to be initiated by iron, which is abundant in the malaria parasite.[1]

Dihydroartemisinin-d5
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Carbon-Centered Radicals &
Reactive Oxygen Species (ROS)

Alkylation of Parasite Proteins
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Click to download full resolution via product page

Caption: Proposed mechanism of action for Dihydroartemisinin.

Beyond its antimalarial effects, Dihydroartemisinin has been investigated for its anticancer

properties.[1] It has been shown to induce apoptosis and autophagy in cancer cells, partly by

suppressing the activation of NF-κB.[2][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b12378434?utm_src=pdf-body
https://www.benchchem.com/product/b12378434
https://www.benchchem.com/product/b12378434
https://www.benchchem.com/product/b12378434
https://www.benchchem.com/product/b12378434
https://pmc.ncbi.nlm.nih.gov/articles/PMC4468699/
https://en.wikipedia.org/wiki/Dihydroartemisinin
https://www.benchchem.com/product/b12378434?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/Dihydroartemisinin
https://www.medchemexpress.com/dihydroartemisinin-d5.html
https://www.selleckchem.com/datasheet/Dihydroartemisinin(DHA)-S229005-DataSheet.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

LC-MS/MS Analysis

Data Processing

Plasma Sample

Spike with
Dihydroartemisinin-d5 (IS)

Solid-Phase Extraction or
Protein Precipitation

Evaporation & Reconstitution

Inject into UPLC/HPLC

Chromatographic Separation
(C18 Column)

Electrospray Ionization (ESI+)

Tandem Mass Spectrometry
(SRM Mode)

Peak Area Integration
(DHA & DHA-d5)

Calculate Peak Area Ratio
(Analyte/IS)

Quantification using
Calibration Curve

Click to download full resolution via product page

Caption: A typical experimental workflow for the quantification of Dihydroartemisinin.
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Synthesis
Dihydroartemisinin is a semi-synthetic derivative of artemisinin.[1] The synthesis involves the

reduction of the lactone group of artemisinin to a lactol (a hemiacetal).[3] This is typically

achieved using a mild reducing agent like sodium borohydride in methanol at low temperatures

(0-5 °C).[1][16] More recently, hydrogenation using a Ni/TiO₂ catalyst has also been explored

for this conversion.[17] The synthesis of Dihydroartemisinin-d5 would involve using a

deuterated precursor or specific deuteration steps during the synthesis of artemisinin or its

precursors.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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